molecular formula C5H3N3O B114317 4-Hydroxypyrimidine-5-carbonitrile CAS No. 4774-34-9

4-Hydroxypyrimidine-5-carbonitrile

Cat. No. B114317
CAS RN: 4774-34-9
M. Wt: 121.1 g/mol
InChI Key: SVOQOFSQLVVHKQ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H3N3O . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker has been reported . Each MOF layer is perfectly flat and neutral, similar to graphene . The layered structure can be modulated between 3.01 to 2.78 Å interlayer separation, with varying conductive properties .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimidine-5-carbonitrile is such that each MOF layer is perfectly flat and neutral, similar to graphene .


Chemical Reactions Analysis

High pressure X-ray diffraction measurements reveal that the layered structure of 4-Hydroxypyrimidine-5-carbonitrile can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties .


Physical And Chemical Properties Analysis

4-Hydroxypyrimidine-5-carbonitrile is a solid with a melting point of 244-249 °C . It is conductive in the conduction band, along the direction perpendicular to the sheets and within the sheet plane .

Scientific Research Applications

Application in the Field of Material Science

Summary of the Application

4-Hydroxypyrimidine-5-carbonitrile has been used in the rational design of an unusual 2D-MOF (Metal-Organic Framework) based on Cu(I) and 4-hydroxypyrimidine-5-carbonitrile as a linker . This material has conductive capabilities and is of great interest due to the current demand in the field of sensors .

Methods of Application or Experimental Procedures

The synthesis of [Cu(4hypymca)]n involved dissolving 4-Hydroxypyrimidine-5-carbonitrile in DMF (Dimethylformamide), then adding distilled water. In another vessel, CuCl2·2H2O was dissolved in distilled water and then DMF. The ligand solution was mixed in a closed glass vessel and introduced in an oven at 100 °C for 24 hours. Yellow single crystals were grown during the heating procedure .

Results or Outcomes

The layered structure of this 2D-MOF can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties. An analysis of the band structure indicates that this material is conductive along different directions depending on the application of pressure or H doping . These results pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors .

Application in the Field of Cancer Research

Summary of the Application

A new series of pyrimidine-5-carbonitrile derivatives, including 4-Hydroxypyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Results or Outcomes

Five of the synthesized compounds, 11a, 11b, 12b, 15b and 16a, were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively . Moreover, compound 11b was also found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .

Application in the Field of Organic Chemistry

Summary of the Application

4-Hydroxypyrimidine-5-carbonitrile has been used in the synthesis of a new series of pyrimidine-5-carbonitrile derivatives . These derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Safety And Hazards

4-Hydroxypyrimidine-5-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The results from the study of 4-Hydroxypyrimidine-5-carbonitrile pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors . The design and synthesis of new materials that have high electrical conductivity and switchable properties are of great interest due to the current demand in the field of sensors .

properties

IUPAC Name

6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQOFSQLVVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480600
Record name 4-Hydroxypyrimidine-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypyrimidine-5-carbonitrile

CAS RN

4774-34-9
Record name 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile
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Record name 4-Hydroxypyrimidine-5-carbonitrile
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Record name 4774-34-9
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Synthesis routes and methods

Procedure details

First, 22.5 g (0.187 mol) of 1-amidino-4,4-dimethylimidazolidin-2-one are introduced as a suspension in 300 ml of absolute DME with stirring and exclusion of moisture. Next, 56 g (0.119 mol) of ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide in 300 ml of absolute DME are slowly added dropwise at 0° C. After addition, the mixture is stirred at room temperature for 2 hours. After this time the reaction has ended (TLC checking). 125 ml of glacial acetic acid are added dropwise with stirring to this solution and it is stirred for 2 hours at a temperature of 50° C. After allowing to stand overnight at room temperature, the cyclization to the pyrimidine derivative has ended. For working-up, the precipitated 5-cyano-4-pyrimidone derivative formed as a by-product is filtered off. The filtrate is concentrated, the glacial acetic acid is evaporated with toluene, and the semisolid residue is taken up in ethyl acetate. Additionally precipitated amounts of the 5-cyano-4-pyrimidone derivative formed are removed again by filtration. The ethyl acetate phase is then washed 2× with 2N aqueous NaOH solution and 2× with saturated sodium chloride solution, dried using MgSO4, filtered and concentrated on a rotary evaporator, after which, as a residue, 51 g of crude product remain as a dark oil. Purification is carried out by means of column chromatography using silica gel and ethyl acetate as eluent. After evaporating the solvent, 12.56 g of 4-amino-2-(4,4-dimethylimidazolidin-2-on-1-yl)pyrimidine-5-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoro- methyl)phenyl]carboxamide remain as yellowish crystals (18% of theory).
Name
1-amidino-4,4-dimethylimidazolidin-2-one
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Ranjbar-Karimi, K Beiki-Shoraki, A Amiri - Monatshefte für Chemie …, 2010 - Springer
… With this encouraging result in hand, we attempted the synthesis of some 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitrile compounds. Products 7a–7h were synthesized by a three-…
Number of citations: 24 link.springer.com
AA Garcia-Valdivia, FJ Romero, J Cepeda… - Chemical …, 2020 - pubs.rsc.org
… Herein, we present, for the first time, a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker. Each MOF layer is perfectly flat and neutral, as is the case for …
Number of citations: 9 pubs.rsc.org
M Mirza-Aghayan, N Mohammadian… - Journal of the Iranian …, 2013 - Springer
A simple and efficient approach towards one-step synthesis of 2-amino-5-cyano-4-hydroxy-6-aryl pyrimidines has been developed. It is based on three-component condensation of …
Number of citations: 5 link.springer.com
MMF Ismail, H El-Sehrawi, HSA Elzahabi… - Polycyclic Aromatic …, 2022 - Taylor & Francis
Novel 2-amino(substituted pyrimidin-2-yl)benzimidazole and 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole hybrids were synthesized and evaluated for their in vitro antitumor …
Number of citations: 6 www.tandfonline.com
AST Lim, IM Vincent, MP Barrett, IH Gilbert - ACS omega, 2019 - ACS Publications
The global prevalence of antibacterial resistance requires new antibacterial drugs with novel chemical scaffolds and modes of action. It is also vital to design compounds with optimal …
Number of citations: 2 pubs.acs.org
SA Galal, AS Abdelsamie, H Tokuda, N Suzuki… - European Journal of …, 2011 - Elsevier
… The ligand interaction of compound 17 with c-kit receptor clarified the significance of 4-hydroxypyrimidine-5-carbonitrile moiety in compounds 17–19 (cf Fig. 5). …
Number of citations: 79 www.sciencedirect.com
AA García Valdivia - 2020 - digibug.ugr.es
En las últimas décadas, los compuestos de coordinación han sido unos de los materiales más ampliamente estudiados por la comunidad científica. Este interés radica en el gran …
Number of citations: 2 digibug.ugr.es
V Posligua, D Pandya, A Aziz, M Rivera… - Journal of Physics …, 2021 - iopscience.iop.org
Metal-organic frameworks (MOFs) are promising photocatalytic materials due to their high surface area and tuneability of their electronic structure. We discuss here how to engineer the …
Number of citations: 9 iopscience.iop.org
P Vervoorts, J Stebani, ASJ Mendez… - ACS Materials …, 2021 - ACS Publications
Studying the structural behavior of metal–organic frameworks (MOFs) under hydrostatic pressures is a steadily growing area. The goal of active research is identification of overarching …
Number of citations: 12 pubs.acs.org
Z Liu, L Zhang, D Sun, G Gambino, T Gambino… - Chem. Commun, 2020 - pubs.rsc.org
… Rational design of an unusual 2D-MOF based on Cu(I) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities: a theoretical approach based on high-pressure …
Number of citations: 0 pubs.rsc.org

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